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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dibromo-2-methoxypyridine is a versatile chemical intermediate recognized

for its brominated pyridine structure, which enhances its reactivity and functional properties.[1]

The two bromine atoms serve as reactive sites for various palladium-catalyzed cross-coupling

reactions, enabling the introduction of diverse functionalities.[1][2] This compound is a key

building block in the synthesis of pharmaceuticals, particularly antimicrobial and anti-cancer

agents, as well as in the development of agrochemicals.[1] These application notes provide

detailed experimental protocols for the synthesis of 3,5-Dibromo-2-methoxypyridine and its

subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties
Property Value Reference

CAS Number 13472-60-1 [3][4][5]

Molecular Formula C₆H₅Br₂NO [1][4][5]

Molecular Weight 266.92 g/mol [1][5]

Appearance
White to orange to green

powder to crystal
[1]

Melting Point 46 - 51 °C [1]

Boiling Point 120 °C / 0.5 mmHg [1]
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Protocol 1: Synthesis of 3,5-Dibromo-2-
methoxypyridine
This protocol details the synthesis of 3,5-Dibromo-2-methoxypyridine via the bromination of

5-bromo-2-methoxypyridine.

Reaction Scheme & Data
Caption: Synthesis of 3,5-Dibromo-2-methoxypyridine.

Quantitative Data for Synthesis
Reagent Molar Eq. MW ( g/mol )

Amount
(mmol)

Mass/Volume

5-bromo-2-

methoxypyridine
1.0 188.02 3.0 0.564 g

Sodium Acetate

(NaOAc)
1.0 82.03 3.0 0.246 g

Bromine (Br₂) 1.75 159.81 5.25 0.27 mL

Acetic Acid - 60.05 - 3 mL

Table adapted from patent literature data.[6]

Detailed Experimental Protocol
To a solution of 5-bromo-2-methoxypyridine (0.564 g, 3.0 mmol) and sodium acetate (0.246

g, 3.0 mmol) in acetic acid (3 mL), add bromine (0.27 mL, 5.25 mmol).[6]

Stir the reaction mixture at 80°C for 3 hours.[6]

Cool the mixture to room temperature and continue stirring overnight (approximately 12

hours).[3][6]

Work-up: Dilute the mixture with water and extract with ethyl acetate (EtOAc).[6]
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Wash the combined organic layers sequentially with saturated aqueous sodium carbonate

(Na₂CO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).[6]

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield the crude product.[6]

Purification: Purify the crude product by column chromatography on silica gel, eluting with a

petroleum ether solution containing 1-5% ethyl acetate to afford pure 3,5-dibromo-2-
methoxypyridine.[6]

Characterization: The product can be characterized by ¹H NMR. Expected chemical shifts

are δ 8.20-8.40 (m, 2H) and 3.92 (s, 3H) in DMSO-d6.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling
Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by

reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

[7] This protocol provides a generalized procedure for the selective functionalization of 3,5-
Dibromo-2-methoxypyridine. Given the two bromine atoms, mono- or di-substitution can be

achieved by controlling the stoichiometry of the boronic acid.
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General Workflow for Suzuki-Miyaura Coupling

Preparation

Reaction

Isolation

Combine 3,5-dibromo-2-methoxypyridine,
boronic acid, base, and Pd catalyst

in a dry Schlenk flask.

Evacuate and backfill flask
with inert gas (e.g., Argon) 3x.

Add degassed solvent
(e.g., Dioxane/Water) via syringe.

Heat mixture to 80-110 °C
with vigorous stirring.

Monitor progress by
TLC or LC-MS.

Cool, dilute with EtOAc,
wash with water and brine.

Dry organic layer, concentrate,
and purify by column chromatography.

Coupled Product

Click to download full resolution via product page

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
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Typical Suzuki-Miyaura Reaction Conditions
Catalyst
(mol%)

Ligand
(mol%)

Base
(Equiv.)

Solvent
Temp
(°C)

Time (h) Yield Notes

Pd(OAc)₂

(1-2)

PPh₃ (2-

4)

K₂CO₃

(2)

Toluene/

H₂O
100 12-24

Moderate

-Good

A classic

and cost-

effective

system.

[8]

Pd(PPh₃)

₄ (2-5)
-

Na₂CO₃

(2)

DME/H₂

O
80-90 12

Good-

Excellent

A

common

and

reliable

single-

compone

nt

catalyst.

[8]

Pd₂(dba)

₃ (1-2)

SPhos

(2-4)

K₃PO₄

(2-3)

Dioxane/

H₂O
100-110 4-12

Good-

Excellent

Buchwal

d ligands

often

improve

yields for

challengi

ng

substrate

s.[8]

PdCl₂(dp

pf) (2-3)
-

Cs₂CO₃

(2)
DMF 100 8-16

Good-

Excellent

Effective

for a

broad

range of

substrate

s.[8]

Detailed Experimental Protocol (General)
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Reaction Setup: In a dry Schlenk flask, combine 3,5-Dibromo-2-methoxypyridine (1.0

equiv), the arylboronic acid (1.1-1.5 equiv for mono-substitution; 2.2-2.5 equiv for di-

substitution), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g.,

Pd(PPh₃)₄, 3-5 mol%).[7][8]

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen). Repeat this cycle three times.[7]

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio)

via syringe.[7][8]

Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction's

progress using TLC or LC-MS until the starting material is consumed.[8]

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate and wash with water and then brine.[7]

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography on silica gel to

obtain the desired product.[2]

Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form

carbon-nitrogen bonds from aryl halides and amines.[9][10] This reaction is a cornerstone of

medicinal chemistry for synthesizing arylamines.[10]
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Catalytic Cycle of Buchwald-Hartwig Amination

Pd(0)L₂

Ar-Pd(II)(X)L₂

Oxidative Addition
(+ Ar-X)

[Ar-Pd(II)(NHR'R'')L₂]⁺X⁻

Ligand Exchange
(+ HNR'R'')

Ar-Pd(II)(NR'R'')L₂

Deprotonation
(- Base-H⁺)

Reductive Elimination

Ar-NR'R''

Click to download full resolution via product page

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Typical Buchwald-Hartwig Reaction Conditions
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Catalyst
(mol%)

Ligand
(mol%)

Base
(Equiv.)

Solvent Temp (°C) Time (h)

Pd₂(dba)₃ (2) XPhos (4) NaOtBu (2.5) Toluene 80-110 16-24

Pd(OAc)₂ (2) BINAP Cs₂CO₃ (1.5) Toluene 100 12-24

Pd₂(dba)₃ (1-

2)

Xantphos (2-

4)
Cs₂CO₃ (1.4) Dioxane 100-110 12-24

Pd(OAc)₂ (2) dppp (4) NaOtBu (1.4) Toluene 90-110 16-24

Table compiled from generalized protocols for aryl halides.[2][10][11][12]

Detailed Experimental Protocol (General)
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium

precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and

the base (e.g., NaOtBu, 1.4-2.5 equiv) to an oven-dried reaction vessel or Schlenk tube.[2]

[10]

Add 3,5-Dibromo-2-methoxypyridine (1.0 equiv) and the anhydrous solvent (e.g., toluene

or dioxane).[2]

Add the primary or secondary amine (1.1-1.5 equiv for mono-substitution; 2.2-2.5 equiv for

di-substitution).[2]

Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 16-24

hours.[2] Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl

or water.[2]

Extract the aqueous layer with an organic solvent like ethyl acetate.[2]

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.[2] Purify the crude product by flash

column chromatography on silica gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b079366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

